2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid (CAS: 500788-96-5 for the (R)-enantiomer ) is a Boc-protected amino acid derivative featuring a pyridin-3-yl substituent. Its molecular formula is C₁₃H₁₈N₂O₄, with a molecular weight of 278.30 g/mol. The compound is widely used in medicinal chemistry as a chiral building block for synthesizing bioactive molecules, such as RAS inhibitors (e.g., Elironrasib intermediates) , and is commercially available from suppliers like CymitQuimica and MedChemExpress . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105454-25-9 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the pyridine ring.
Coupling reactions: The protected amino acid can be coupled with other molecules using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.
Oxidation and Reduction: The pyridine ring can undergo various oxidation and reduction reactions depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Deprotected amino acid: Resulting from hydrolysis.
Oxidized or reduced pyridine derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Anticancer Agents
Research has indicated that derivatives of Boc-DL-Ala(pyridin-3-yl) can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyridine ring could improve the compound's interaction with cancer cell receptors, leading to enhanced therapeutic efficacy .
Peptide Synthesis
Boc-DL-Ala(pyridin-3-yl) serves as a crucial intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino groups during peptide coupling reactions.
Data Table: Peptide Synthesis Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Antimicrobial Peptides | Synthesis of peptides with antibacterial properties | Boc-DL-Ala(pyridin-3-yl)-containing peptides |
| Enzyme Inhibitors | Development of peptide-based enzyme inhibitors | Inhibitors targeting proteolytic enzymes |
| Vaccine Development | Use in the design of peptide vaccines | Peptides mimicking viral antigens |
Organic Synthesis
The compound is utilized in organic synthesis as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Case Study: Synthesis of Pyridine Derivatives
A notable application involves the synthesis of pyridine derivatives that exhibit anti-inflammatory properties. Researchers have successfully employed Boc-DL-Ala(pyridin-3-yl) as a precursor to synthesize compounds that modulate inflammatory pathways in cells .
Mechanistic Insights
Understanding the mechanisms by which Boc-DL-Ala(pyridin-3-yl) interacts with biological systems is crucial for optimizing its applications. Studies have shown that the compound can act as a substrate for specific enzymes, influencing metabolic pathways related to drug metabolism and clearance.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis, and is removed under controlled conditions to yield the active compound.
Comparison with Similar Compounds
The structural and functional properties of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid are best understood in comparison to analogous Boc-protected amino acids. Below is a detailed analysis categorized by substituent variations:
Pyridine Derivatives with Substituent Modifications
Key Findings :
- Chlorine and trifluoromethyl groups on the pyridine ring increase lipophilicity and metabolic stability, critical for CNS-targeting drugs .
- The unsubstituted pyridin-3-yl group in the target compound balances aromatic π-stacking and hydrogen-bonding interactions, favoring kinase inhibitor design .
Non-Pyridine Aromatic Derivatives
Key Findings :
- Diphenylpropanoic acid derivatives exhibit higher hydrophobicity (LogP ~3.5), limiting aqueous solubility but improving membrane permeability .
- Thiophene and indole derivatives offer improved solubility in organic solvents, facilitating solid-phase peptide synthesis .
Aliphatic and Hybrid Derivatives
Key Findings :
- The 2-methylpropanoic acid variant is favored in peptidomimetics due to its rigid backbone .
- Hydroxy and carbamoyl groups introduce hydrogen-bonding sites, enhancing target binding affinity .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, a compound with potential pharmaceutical applications, has garnered attention due to its structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.29 g/mol
- CAS Number : 33814-94-7
- Purity : Generally reported at 97% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the pyridine moiety suggests potential interactions with various receptors and enzymes, which may modulate physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. The inhibition of these pathways could lead to reduced tumor growth and increased apoptosis in malignant cells .
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also have efficacy against certain bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced proliferation in cancer cells | |
| Neuroprotection | Protection against oxidative damage | |
| Antimicrobial | Inhibition of bacterial growth |
Study on Cancer Cell Lines
A study investigating the effects of this compound on various cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase, highlighting its potential as a therapeutic agent in oncology .
Neuroprotective Study
In vitro experiments demonstrated that this compound could reduce neuronal cell death induced by oxidative stress. This suggests a protective role against conditions like Alzheimer's disease, where oxidative damage is prevalent .
Q & A
Q. How can the synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid be optimized for improved yield and purity?
Methodological Answer:
- Reaction Solvent and Conditions : Use DMF as the solvent with imidazole as a base to activate TBDMS-Cl for hydroxyl protection. This setup minimizes side reactions and enhances regioselectivity .
- Purification : Employ silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 10:1 to 5:1) to isolate intermediates. For final products, preparative HPLC (e.g., XBridge phenyl column) ensures high purity (>95%) .
- Yield Improvement : Optimize stoichiometry (e.g., 1.1 eq. of TBDMS-Cl) and reaction time (monitor via TLC). Typical yields range from 61–82% depending on the step .
Q. What purification strategies are effective for intermediates during synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel for polar intermediates, adjusting solvent polarity (e.g., CHCl/CHOH 15:1) to resolve structurally similar byproducts .
- Acid-Base Extraction : For carboxylic acid intermediates, partition between ethyl acetate and aqueous citric acid (10%) to remove unreacted amines .
- HPLC for Challenging Separations : Utilize reversed-phase HPLC (C18 or phenyl columns) with acetonitrile/water gradients for high-resolution purification of final products .
Q. What methodological considerations are critical for Boc deprotection without side reactions?
Methodological Answer:
- Deprotection Reagents : Use LiOH in THF/HO (3:2) at room temperature for ester hydrolysis. Avoid strong acids (e.g., TFA) to prevent pyridine ring protonation or decomposition .
- Monitoring : Track reaction progress via TLC or LCMS. Quench with HCl (pH ~6) to precipitate the free carboxylic acid .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on biological activity?
Methodological Answer:
- Chiral Resolutions : Use enantiomerically pure starting materials (e.g., (S)- or (R)-amino acids) and confirm stereochemistry via chiral HPLC or polarimetry .
- Impact on Activity : Studies on type D/L inhibitors show that enantiomers (e.g., R vs. S) exhibit distinct binding affinities to target proteins, necessitating strict stereochemical control for reproducibility .
Q. What strategies enable efficient incorporation of this compound into peptide sequences?
Methodological Answer:
- Activation : Use HBTU/HOBt (1.1 eq.) with TEA (4 eq.) in DMF to activate the carboxylic acid for amide bond formation .
- Coupling Conditions : React with free amines (e.g., lysine side chains) at room temperature for 72 hours. Post-reaction, purify via ethyl acetate extraction and silica gel chromatography (CHCl/CHOH) .
- Applications : The pyridine moiety enhances peptide solubility and facilitates interactions with nucleic acids in bioconjugation studies .
Q. How can researchers address analytical challenges in characterizing this compound?
Methodological Answer:
- NMR Analysis : Use H NMR (300–600 MHz) in CDCl or CDOD to confirm Boc-group protons (δ 1.37 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .
- HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]) with <3 ppm mass error to verify purity and identity .
Q. What role does this compound play in designing pH-sensitive probes?
Methodological Answer:
- pH-Dependent Behavior : The tertiary amine in the pyridine ring (pKa ~5.0) undergoes protonation in endosomal compartments (pH ~5.5), enabling applications in drug delivery systems.
- Functionalization : Conjugate with fluorophores (e.g., pyrene) via carbodiimide coupling to create probes for tracking intracellular trafficking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
